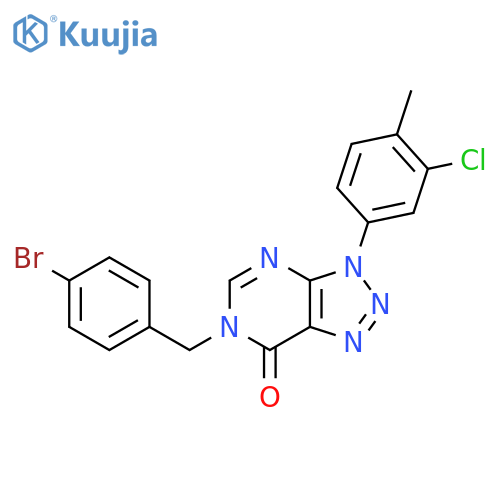

Cas no 888426-90-2 (6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

6-(4-ブロモフェニル)メチル-3-(3-クロロ-4-メチルフェニル)-3H,6H,7H-1,2,3トリアゾロ[4,5-d]ピリミジン-7-オンは、高度に機能化された複素環式化合物であり、医薬品中間体や材料科学分野での応用が期待されています。この化合物は、ブロモフェニル基とクロロメチルフェニル基を有する特異的な構造を持ち、分子内の電子密度分布を精密に制御可能です。特に、トリアゾロピリミジン骨格の剛直性と芳香環の置換パターンにより、標的タンパク質との選択的相互作用が可能となります。また、結晶性に優れ、有機溶媒に対する溶解性バランスが良好であるため、合成プロセスにおける取り扱い性に優れています。

888426-90-2 structure

商品名:6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one

6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質

名前と識別子

-

- 6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one

- 6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

- AB00676669-01

- F1876-1217

- 6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one

- 6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- AKOS024616100

- 888426-90-2

-

- インチ: 1S/C18H13BrClN5O/c1-11-2-7-14(8-15(11)20)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-5-13(19)6-4-12/h2-8,10H,9H2,1H3

- InChIKey: TYZMHSNZDBVDMP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CN1C=NC2=C(C1=O)N=NN2C1C=CC(C)=C(C=1)Cl

計算された属性

- せいみつぶんしりょう: 428.99920g/mol

- どういたいしつりょう: 428.99920g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 556

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1876-1217-2μmol |

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

888426-90-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1876-1217-2mg |

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

888426-90-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1876-1217-30mg |

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

888426-90-2 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1876-1217-1mg |

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

888426-90-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1876-1217-5mg |

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

888426-90-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1876-1217-15mg |

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

888426-90-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1876-1217-3mg |

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

888426-90-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1876-1217-75mg |

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

888426-90-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1876-1217-40mg |

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

888426-90-2 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1876-1217-4mg |

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

888426-90-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

888426-90-2 (6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one) 関連製品

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 55290-64-7(Dimethipin)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量